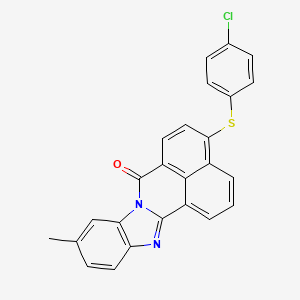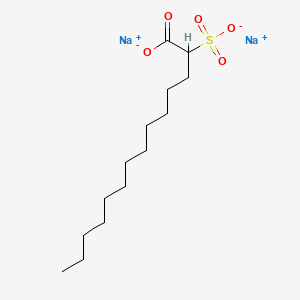
Disodium 2-sulfomyristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-sulfomyristate is a chemical compound with the molecular formula C14H27Na2O5S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in both industrial and consumer products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2-sulfomyristate can be synthesized through the sulfonation of myristic acid (tetradecanoic acid) with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows:
Sulfonation: Myristic acid reacts with chlorosulfonic acid to form 2-sulfomyristic acid.
Neutralization: The 2-sulfomyristic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where myristic acid and chlorosulfonic acid are mixed under controlled conditions. The resulting product is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain the desired surfactant.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-sulfomyristate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to myristic acid.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Myristic acid.
Substitution: Various substituted myristic acid derivatives.
Scientific Research Applications
Disodium 2-sulfomyristate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.
Mechanism of Action
The primary mechanism of action of disodium 2-sulfomyristate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic and hydrophilic regions at the interface of liquids, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with cell membranes, enhancing the uptake of various substances.
Comparison with Similar Compounds
Similar Compounds
Disodium 2-sulfolaurate: Similar in structure but with a shorter carbon chain.
Disodium 2-sulfopalmitate: Similar but with a longer carbon chain.
Sodium dodecyl sulfate: A widely used surfactant with a similar sulfonate group but different overall structure.
Uniqueness
Disodium 2-sulfomyristate is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in certain applications compared to its shorter or longer chain counterparts.
Properties
CAS No. |
5802-92-6 |
|---|---|
Molecular Formula |
C14H26Na2O5S |
Molecular Weight |
352.40 g/mol |
IUPAC Name |
disodium;2-sulfonatotetradecanoate |
InChI |
InChI=1S/C14H28O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(15)16)20(17,18)19;;/h13H,2-12H2,1H3,(H,15,16)(H,17,18,19);;/q;2*+1/p-2 |
InChI Key |
RPGKLNKOOWHYNZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


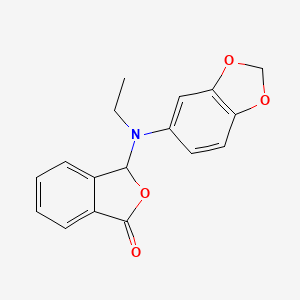
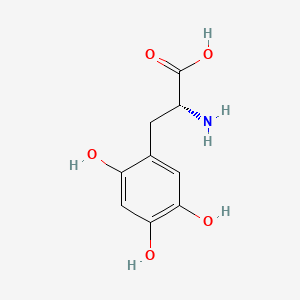
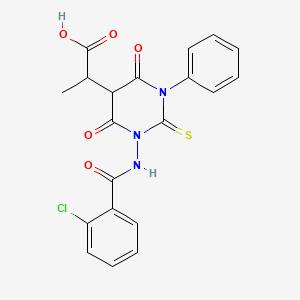

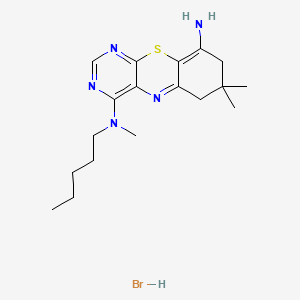
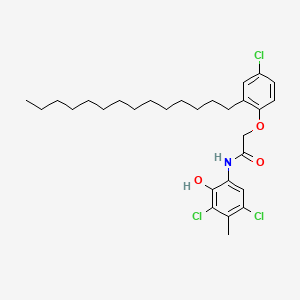



![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
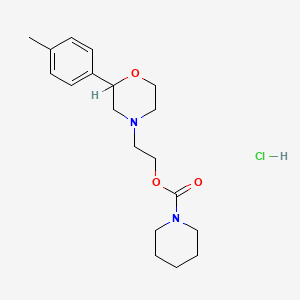
![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)
